molecular formula C9H13N3O3S B142353 4'-Thio-2'-deoxycytidine CAS No. 134111-30-1

4'-Thio-2'-deoxycytidine

Cat. No. B142353
CAS RN: 134111-30-1
M. Wt: 243.29 g/mol
InChI Key: MOMUJZRKXYLWMH-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Thio-2’-deoxycytidine (TdCyd) is a nucleoside analog . It has been used in clinical trials for patients with advanced solid tumors . TdCyd is incorporated into DNA where it engages the active site of DNA methyltransferase I (DNMT1), a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes .


Synthesis Analysis

4’-Thio-2’-deoxycytidine was synthesized as a 5’-protected phosphoramidite compatible with solid phase DNA synthesis . When incorporated as the target cytosine (C*) in the GC*GC recognition sequence for the DNA methyltransferase M. Hha I, methyl transfer was strongly inhibited .


Molecular Structure Analysis

The crystal structure of a ternary complex of M. Hha I, AdoMet and DNA containing 4’-thio-2’-deoxycytidine was solved at 2.05 Å resolution . The structure is not grossly different from previously solved ternary complexes containing M. Hha I, DNA and AdoHcy .


Chemical Reactions Analysis

When 4’-thio-2’-deoxycytidine is incorporated into DNA, it inhibits methylation by the DNA methyltransferase M. Hha I . The inhibitory effect of the 4’ sulfur atom on enzymatic activity may be traced to perturbation of a step in the methylation reaction after DNA binding but prior to methyl transfer .

Mechanism of Action

The nucleoside analog 4’-thio-2’-deoxycytidine (TdCyd) is incorporated into DNA where it engages the active site of DNA methyltransferase I (DNMT1), a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes .

Safety and Hazards

A Phase I trial of 4’-Thio-2’-Deoxycytidine (TdCyd) in patients with advanced solid tumors was suspended following several instances of pulmonary infection, including a patient death on study in January 2019 .

Future Directions

The development of more selective inhibitors of DNMT1 could afford treatment for long durations at effective doses . 5-aza-4’-thio-2’-deoxycytidine (aza-T-dCyd) is as effective as aza-dCyd in depleting DNMT1 in mouse tumor models, but with markedly low toxicity . This suggests that aza-T-dCyd could be a superior DNMT1 depleting agent with respect to aza-dCyd .

properties

CAS RN

134111-30-1

Product Name

4'-Thio-2'-deoxycytidine

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1

InChI Key

MOMUJZRKXYLWMH-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O

SMILES

C1C(C(SC1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

C1C(C(SC1N2C=CC(=NC2=O)N)CO)O

synonyms

2'-deoxy-4'-thiocytidine
2-DTCD
4'-thio-2'-deoxycytidine

Origin of Product

United States

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